p-(Trimethylsilyl)benzyl bromide synonyms and nomenclature
p-(Trimethylsilyl)benzyl bromide synonyms and nomenclature
Topic: p-(Trimethylsilyl)benzyl bromide Synonyms and Nomenclature Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Database Curators
Nomenclature, Structural Identity, and Synthetic Utility
Abstract
This guide provides a definitive analysis of the nomenclature, synonyms, and structural identification of p-(Trimethylsilyl)benzyl bromide , a critical intermediate in organosilicon chemistry. Beyond mere listing, this document explores the IUPAC logic governing its naming conventions, details its role as a "silicon switch" in medicinal chemistry, and provides a validated protocol for its synthesis via Wohl-Ziegler bromination.
Structural Identity & Nomenclature Analysis
The naming of chemical structures containing both silyl and alkyl halide functionalities often leads to ambiguity in database searching. The compound consists of a benzene ring substituted at the para (1,4) positions with a trimethylsilyl group [–Si(CH₃)₃] and a bromomethyl group [–CH₂Br].
1.1. IUPAC Naming Logic
According to current IUPAC recommendations (Blue Book), the parent structure can be defined in multiple ways depending on the priority of the principal functional group.
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As a Silane Derivative (Preferred for Silicon Chemistry): Treating the silane as the parent hydride:
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Name: [4-(Bromomethyl)phenyl]trimethylsilane
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Logic: The phenyl ring is a substituent on the silicon atom. The bromomethyl group is a substituent on the phenyl ring.
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As a Benzene Derivative (Preferred for General Organic Chemistry): Treating benzene as the parent:
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Name: 1-(Bromomethyl)-4-(trimethylsilyl)benzene
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Logic: Substituents are listed alphabetically (Bromomethyl before Trimethylsilyl) and numbered to give the lowest locants.
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As a Toluene Derivative (Common Usage): Treating the methylbenzene core as "toluene":
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Name: α-Bromo-4-(trimethylsilyl)toluene
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Logic: The bromine is on the alpha carbon (benzylic position) of the p-trimethylsilyltoluene parent.
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1.2. Synonyms and Database Identifiers
To facilitate accurate database querying (SciFinder, Reaxys, PubChem), the following table consolidates all valid synonyms and identifiers.
| Category | Identifier / Synonym | Context |
| IUPAC Name | [4-(Bromomethyl)phenyl]trimethylsilane | Formal Indexing |
| Systematic Name | 1-(Bromomethyl)-4-(trimethylsilyl)benzene | General IUPAC |
| Common Name | p-(Trimethylsilyl)benzyl bromide | Laboratory / Vendor |
| Common Name | 4-(Trimethylsilyl)benzyl bromide | Laboratory / Vendor |
| Alt. Common Name | α-Bromo-p-trimethylsilyltoluene | Older Literature |
| Molecular Formula | C₁₀H₁₅BrSi | Stoichiometry |
| Molecular Weight | 243.22 g/mol | Calculation |
| SMILES | C(C)C1=CC=C(C=C1)CBr | Informatics |
| InChI Key | Derivative dependent (Verify batch) | Informatics |
Visualization of Naming Hierarchy
The following diagram illustrates the structural decomposition used to derive the various names, highlighting the "Parent" selection logic.
Figure 1: Decision tree for nomenclature derivation based on parent hydride selection.
Synthetic Utility & Experimental Protocol
The primary utility of p-(trimethylsilyl)benzyl bromide lies in its ability to introduce a bioisostere of the benzyl group or to serve as a precursor for silicon-fluoride exchange (SuFEx) linkers.
3.1. Synthesis: Wohl-Ziegler Bromination
The most reliable route to this compound is the radical bromination of p-trimethylsilyltoluene. This method avoids the cleavage of the C-Si bond, which can occur under highly acidic conditions.
Mechanism: The reaction proceeds via a radical chain mechanism where the N-Br bond of N-bromosuccinimide (NBS) breaks homolytically. The allylic/benzylic radical is stabilized by resonance, allowing selective bromination at the methyl group without affecting the trimethylsilyl moiety.
Protocol: Preparation of 4-(Bromomethyl)phenyltrimethylsilane
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Reagents:
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p-Trimethylsilyltoluene (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.
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AIBN (Azobisisobutyronitrile) (0.05 eq) - Radical Initiator.
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Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) - Solvent (PhCF₃ is the greener alternative).
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Procedure:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or N₂).
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Dissolution: Dissolve p-trimethylsilyltoluene in the solvent (0.2 M concentration).
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Addition: Add NBS and AIBN to the stirring solution.
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Initiation: Heat the mixture to reflux (approx. 76-80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
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Monitoring: Monitor via TLC (Hexanes/EtOAc) or GC-MS. Reaction typically completes in 2-4 hours.
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Workup: Cool to room temperature. Filter off the solid succinimide byproduct. Concentrate the filtrate under reduced pressure.
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Purification: The crude oil can be purified via vacuum distillation or rapid silica gel chromatography (100% Hexanes) to yield a clear, colorless oil.
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Safety Note: Benzyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.
3.2. Synthesis Workflow Diagram
Figure 2: Radical pathway for the conversion of silyltoluene to silylbenzyl bromide.
Applications in Drug Development
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Silicon Bioisosteres: The trimethylsilyl group is lipophilic and bulky. Replacing a tert-butyl group with a trimethylsilyl group (using this bromide as the alkylating agent) often improves metabolic stability and membrane permeability (the "Silicon Switch").
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Linker Chemistry: The benzylic bromide is highly reactive toward nucleophiles (amines, thiols), making it an excellent linker for attaching the trimethylsilyl "handle" to complex scaffolds.
References
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IUPAC Nomenclature of Organic Chemistry (Blue Book). P-31: Modification of the Degree of Hydrogenation. International Union of Pure and Applied Chemistry. [Link]
- Wohl-Ziegler Reaction Methodology. Djerassi, C. Chem. Rev. 1948, 43, 271. (Standard Protocol Reference).
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Silicon in Medicinal Chemistry. Ramesh, R.; Reddy, D.S. J. Med. Chem. 2018, 61, 3779–3798. [Link]
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PubChem Compound Summary. Trimethyl(p-tolyl)silane (Parent Precursor). National Library of Medicine. [Link]
